molecular formula C21H23N3O3S B10803796 Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate

Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate

Cat. No.: B10803796
M. Wt: 397.5 g/mol
InChI Key: KVZREDXVCKLJMR-UHFFFAOYSA-N
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Description

WAY-269041 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role as a non-peptide oxytocin receptor agonist, which means it can mimic the effects of oxytocin, a hormone involved in social bonding and various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-269041 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of WAY-269041 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

WAY-269041 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, often used in polar solvents and at controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

WAY-269041 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is used to investigate the role of oxytocin receptors in various biological processes, including social behavior and stress response.

    Medicine: It has potential therapeutic applications in treating conditions such as autism spectrum disorder, schizophrenia, and social anxiety disorder.

    Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

WAY-269041 exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, it activates intracellular signaling pathways that lead to the modulation of social behavior, stress response, and other functions. The compound’s selectivity for oxytocin receptors over other receptors, such as vasopressin receptors, contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    WAY-267464: Another non-peptide oxytocin receptor agonist with similar properties but different selectivity and potency.

    Carbetocin: A synthetic analog of oxytocin with a longer half-life and different receptor binding profile.

    Desmopressin: A synthetic analog of vasopressin with different therapeutic applications.

Uniqueness

WAY-269041 is unique due to its high selectivity for oxytocin receptors and its ability to modulate social behavior without significant off-target effects. This makes it a valuable tool in both basic research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-10-7-11-23(12-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-8-5-4-6-9-15/h4-6,8-9,13,16H,3,7,10-12H2,1-2H3

InChI Key

KVZREDXVCKLJMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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